Ethyl 3-acetylbenzoate

説明

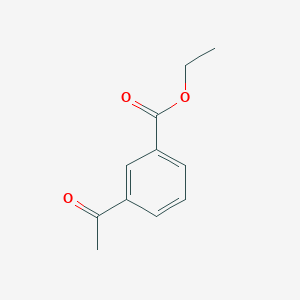

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 3-acetylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-14-11(13)10-6-4-5-9(7-10)8(2)12/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTGDCLCPJJWEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461579 | |

| Record name | Ethyl 3-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37847-24-8 | |

| Record name | Ethyl 3-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Acetylbenzoate and Its Analogues

Established Synthetic Pathways

Traditional methods for synthesizing benzoate (B1203000) esters, including ethyl 3-acetylbenzoate, have been foundational in organic chemistry. These pathways are well-documented and rely on fundamental reaction mechanisms.

Esterification Reactions of Substituted Benzoic Acids

The most direct and common method for synthesizing this compound is the Fischer-Speier esterification of 3-acetylbenzoic acid with ethanol (B145695) in the presence of an acid catalyst. scienceinfo.commasterorganicchemistry.com This is a reversible, acid-catalyzed nucleophilic acyl substitution. scienceinfo.com The mechanism involves the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst, such as sulfuric acid or hydrochloric acid, which enhances the electrophilicity of the carbonyl carbon. orgosolver.com The alcohol then acts as a nucleophile, attacking this carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester. scienceinfo.comorgosolver.com To drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com

This method is broadly applicable to a wide range of substituted benzoic acids and alcohols for the synthesis of analogues. ijstr.org For instance, methyl p-acetylbenzoate has been prepared by the esterification of p-acetylbenzoic acid with methanol. orgsyn.org Similarly, 2-phenylthis compound was synthesized from 3-acetylbenzoic acid and 2-phenylethanol (B73330) using a zirconium catalyst. nih.gov The choice of catalyst can influence reaction conditions and yields; for example, a phosphoric acid-modified Montmorillonite K10 clay has been used as an efficient, reusable solid acid catalyst for the esterification of various substituted benzoic acids under solvent-free conditions. ijstr.org

Table 1: Examples of Esterification of Substituted Benzoic Acids

| Carboxylic Acid | Alcohol | Catalyst / Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 3-Acetylbenzoic Acid | 2-Phenylethanol | Zr(Cp)₂(CF₃SO₃)₂, benzotrifluoride, 80 °C, 24h | 2-Phenylthis compound | 73% | nih.gov |

| p-Acetylbenzoic Acid | Methanol | Hydrogen chloride | Methyl p-acetylbenzoate | - | orgsyn.org |

| Benzoic Acid | Ethanol | Phosphoric acid modified Montmorillonite K10 (PMK), solvent-free, reflux | Ethyl benzoate | 85% | ijstr.org |

| p-Nitrobenzoic Acid | Methanol | Phosphoric acid modified Montmorillonite K10 (PMK), solvent-free, reflux | Methyl p-nitrobenzoate | 95% | ijstr.org |

| p-Methoxybenzoic Acid | Benzyl (B1604629) alcohol | Phosphoric acid modified Montmorillonite K10 (PMK), solvent-free, reflux | Benzyl p-methoxybenzoate | 92% | ijstr.org |

Palladium-Catalyzed Decarboxylative Alkoxycarbonylation

Palladium-catalyzed reactions offer a powerful alternative for the synthesis of aryl esters. Decarboxylative alkoxycarbonylation involves the coupling of an aryl trifluoroborate salt with a potassium oxalate (B1200264) monoester, facilitated by a palladium catalyst. iu.edu This method serves as a valuable tool for forming carbon-carbon bonds under relatively mild conditions. iu.edu

In a typical reaction, potassium phenyltrifluoroborate can be coupled with potassium 2-ethoxy-2-oxoacetate in the presence of a palladium(II) acetate (B1210297) catalyst and potassium persulfate as an oxidant. iu.edu The reaction proceeds through a proposed Pd(II)/Pd(IV) catalytic cycle. This methodology has been successfully applied to synthesize a variety of benzoyl esters with different substituents. iu.edu While direct synthesis of this compound using this specific method is not explicitly detailed in the provided sources, the synthesis of ethyl benzoate was achieved in high yields, suggesting the method's applicability to substituted precursors. iu.edu

Table 2: Optimization of Pd-Catalyzed Decarboxylative Ethoxycarbonylation of Potassium Phenyltrifluoroborate

| Catalyst (10 mol%) | Oxidant (equiv.) | Solvent | Temperature | Yield of Ethyl Benzoate | Source |

|---|---|---|---|---|---|

| Pd(OAc)₂ | K₂S₂O₈ (2) | DMSO/H₂O | Room Temp | 42% | iu.edu |

| Pd(OAc)₂ | K₂S₂O₈ (2) | MeCN/H₂O | Room Temp | 55% | iu.edu |

| Pd(OAc)₂ | K₂S₂O₈ (2) | MeCN/DMSO/H₂O | Room Temp | 63% | iu.edu |

| Pd(OAc)₂ | (NH₄)₂S₂O₈ (2) | MeCN/DMSO/H₂O | Room Temp | 51% | iu.edu |

| Pd(OAc)₂ | K₂S₂O₈ (3) | MeCN/DMSO/H₂O | 70 °C (5 min), then RT | 85% | iu.edu |

| PdCl₂ | K₂S₂O₈ (3) | MeCN/DMSO/H₂O | 70 °C (5 min), then RT | 65% | iu.edu |

Reformatsky Reactions Involving Acetylbenzoate Derivatives

The Reformatsky reaction is a classic method for forming carbon-carbon bonds, specifically to produce β-hydroxy esters. adichemistry.compsiberg.com The reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.orgpw.live

The mechanism begins with the oxidative addition of zinc metal into the carbon-halogen bond of the α-halo ester, forming an organozinc reagent known as a Reformatsky enolate. wikipedia.orgorganic-chemistry.org This enolate is less reactive than Grignard reagents or lithium enolates, which prevents it from reacting with the ester functionality. wikipedia.org The Reformatsky enolate then adds to the carbonyl group of an aldehyde or ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the β-hydroxy ester. wikipedia.org

In the context of this compound analogues, the acetyl group on the benzene (B151609) ring can serve as the ketone component in a Reformatsky reaction. For example, reacting this compound with an α-bromoester (like ethyl bromoacetate) and zinc would be expected to produce a tertiary β-hydroxy ester, thus creating a more complex analogue.

Novel Synthetic Approaches and Catalyst Development

Modern synthetic chemistry increasingly focuses on developing novel methods that are more efficient, sustainable, and environmentally benign. These approaches often involve new catalytic systems and alternative energy sources.

Mechanochemical Synthesis Methods

Mechanochemistry, which uses mechanical force (such as ball milling) to induce chemical reactions, represents a significant advance in green synthesis. mdpi.com These methods are often solvent-free, reducing waste and simplifying purification. acs.org

Mechanochemical esterification has been successfully applied to the synthesis of various esters. mdpi.com For instance, a solvent-free mechanochemical method for the esterification of benzoic acids and phenols has been developed using triethyl phosphite (B83602) and a potassium iodide catalyst at room temperature. rsc.org This approach was used to synthesize phenyl 4-acetylbenzoate in good yield by milling 4-acetylbenzoic acid with phenol. rsc.org Another study demonstrated a mechanochemical palladium-catalyzed oxidative esterification of alcohols, highlighting the benefits of a solvent-free approach. acs.orgacs.org

Table 3: Mechanochemical Synthesis of Substituted Benzoate Esters

| Carboxylic Acid | Alcohol/Phenol | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Benzoic acid | Phenol | KI, P(OEt)₃, Na₂SO₄, 25 Hz, 60 min | Phenyl benzoate | 87% | rsc.org |

| 4-Acetylbenzoic acid | Phenol | KI, P(OEt)₃, Na₂SO₄, 25 Hz, 60 min | Phenyl 4-acetylbenzoate | 77% | rsc.org |

| 4-Nitrobenzoic acid | Phenol | KI, P(OEt)₃, Na₂SO₄, 25 Hz, 60 min | Phenyl 4-nitrobenzoate | 85% | rsc.org |

| 4-Methoxybenzoic acid | Phenol | KI, P(OEt)₃, Na₂SO₄, 25 Hz, 60 min | Phenyl 4-methoxybenzoate | 90% | rsc.org |

Green Chemistry Principles in Ester Synthesis

The application of green chemistry principles aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mun.cacore.ac.uk In ester synthesis, this includes using environmentally friendly catalysts, employing safer solvents (or no solvent), and using alternative energy sources like microwave irradiation. nih.govresearchgate.net

Several green catalytic systems have been developed for the synthesis of benzoate esters. Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have been used as dual solvent-catalysts for the esterification of benzoic acid with various alcohols, offering advantages like low cost, reusability, and being environmentally friendly. dergipark.org.tr For example, a DES formed from p-toluenesulfonic acid and benzyl tri-ethyl ammonium (B1175870) chloride showed high catalytic activity for the esterification of benzoic acid with ethanol and butanol. dergipark.org.tr

Other green approaches include solvent-free phase transfer catalysis (PTC) and the use of heterogeneous solid acid catalysts that can be easily recovered and reused. ijstr.orgnih.gov Additionally, transesterification reactions catalyzed by recyclable catalysts like palladium on carbon (Pd/C) or platinum dioxide offer efficient and environmentally benign routes to benzoate esters. rsc.orgresearchgate.net

Table 4: Green Catalytic Approaches for Benzoate Ester Synthesis

| Reaction Type | Reactants | Catalyst / System | Key Green Feature | Product | Conversion/Yield | Source |

|---|---|---|---|---|---|---|

| Esterification | Benzoic acid, Ethanol | Deep Eutectic Solvent (p-TSA/BTEAC) | Recyclable dual solvent-catalyst | Ethyl benzoate | 88.3% Conversion | dergipark.org.tr |

| Esterification | Benzoic acid, Butanol | Deep Eutectic Solvent (p-TSA/BTEAC) | Recyclable dual solvent-catalyst | Butyl benzoate | 87.8% Conversion | dergipark.org.tr |

| Transesterification | Vinyl acetate, Benzoic acid | Pd/C | Recyclable heterogeneous catalyst | Vinyl benzoate | 85.7% Yield | researchgate.net |

| Transesterification | Methyl benzoate, Ethanol | PtO₂ | Neutral conditions, simple work-up | Ethyl benzoate | 99% Yield | rsc.org |

| Esterification | Benzoic acid, Methanol | Phosphoric acid modified Montmorillonite K10 | Solvent-free, reusable solid acid catalyst | Methyl benzoate | 92% Yield | ijstr.org |

Asymmetric Synthesis Strategies Utilizing Related Ketones

The asymmetric reduction of prochiral ketones represents a fundamental and highly efficient strategy for the synthesis of enantiomerically enriched secondary alcohols. These chiral alcohols are valuable intermediates in the production of fine chemicals and pharmaceuticals. In the context of this compound, the asymmetric reduction of its ketone moiety, or that of its close analogues, provides a direct route to chiral 1-hydroxyethyl benzoate derivatives. Research in this area has largely focused on catalytic methods, particularly asymmetric hydrogenation and asymmetric transfer hydrogenation, which offer high enantioselectivity using only a small amount of a chiral catalyst. wikipedia.org

Transition metal-catalyzed reactions are at the forefront of this field, with catalysts based on ruthenium, rhodium, and iron demonstrating remarkable efficacy. wikipedia.orgrsc.org The success of these systems hinges on the design of chiral ligands that coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reduction.

A significant breakthrough in this area was the development of ruthenium catalysts combined with chiral diamine ligands for the asymmetric hydrogenation of aromatic ketones. sioc-journal.cn For instance, Ru/γ-Al2O3 catalysts modified with chiral diamines such as (1S,2S)-(-)-1,2-diphenyl-1,2-ethylenediamine (S,S-DPEN) have been investigated for the asymmetric hydrogenation of acetophenone (B1666503) and its derivatives. sioc-journal.cn These reactions, typically conducted under hydrogen pressure in an alcoholic solvent with a base, can produce the corresponding chiral alcohols with good enantioselectivity. sioc-journal.cn

Further advancements have been made using ruthenium complexes with NNP pincer ligands derived from cinchona alkaloids. These catalytic systems have proven highly effective for the asymmetric hydrogenation of a wide array of aromatic and heteroaromatic ketones, achieving excellent enantioselectivities (up to >99% ee). rsc.org The reactions are typically run under hydrogen pressure in methanol, and the choice of base can influence both conversion and enantioselectivity. rsc.org A proposed catalytic cycle involves the formation of a ruthenium dihydride complex, which then transfers hydrogen to the ketone's carbonyl group via a coordinated transition state, thereby inducing chirality. rsc.org

Asymmetric transfer hydrogenation (ATH) offers an alternative that avoids the use of pressurized hydrogen gas, instead employing hydrogen donors like isopropanol (B130326) or formic acid. wikipedia.orgrsc.org Iron-based catalysts have emerged as a more sustainable and cost-effective option for ATH. rsc.org Catalysts developed from iron carbonyls, chiral diamines, and various axial ligands can effectively catalyze the reduction of ketones like acetophenone. rsc.org Although attempts to use these catalysts on base-sensitive substrates such as ethyl 4-acetylbenzoate have sometimes resulted in side reactions like transesterification, they highlight the ongoing development of first-row transition metal catalysts for these transformations. rsc.org

Another approach involves the use of chiral boronic esters as mediators for the reduction of aromatic ketones by sodium borohydride (B1222165). ingentaconnect.com For example, a tartaric acid-derived boronic ester (TarB–H) has been used for the asymmetric reduction of methyl 2-acetylbenzoate, a structural analogue of this compound, to produce the corresponding chiral alcohol, which then undergoes in-situ cyclization to form (R)-3-Methylphthalide with high enantiomeric excess. ingentaconnect.comresearchgate.net

The table below summarizes findings from various studies on the asymmetric reduction of ketones structurally related to this compound, showcasing the different catalytic systems and the high levels of enantioselectivity achieved.

Table 1: Asymmetric Reduction of this compound Analogues

| Ketone Substrate | Catalyst System | Reductant/Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Acetophenone | Ru/L5 (Cinchona alkaloid NNP ligand) / Ba(OH)₂ | H₂ (60 atm), MeOH, 30°C | >99.9 | 98.8 | rsc.org |

| Acetophenone | RuBr₂[(S,S)-xylskewphos][(R)-daipen] / t-C₄H₉OK | H₂, i-PrOH | 99 | 98 | kanto.co.jp |

| Acetophenone | (S,S-DPEN) modified Ru/γ-Al₂O₃ / KOH | H₂ (5.0 MPa), i-PrOH, 10-20°C | N/A | 79.5-85.0 | sioc-journal.cn |

| m-Acetylpyridine | Ru/L5 (Cinchona alkaloid NNP ligand) / Ba(OH)₂ | H₂ (60 atm), MeOH, 30°C | >99.9 | 97.2 | rsc.org |

| p-Acetylpyridine | Ru/L5 (Cinchona alkaloid NNP ligand) / Ba(OH)₂ | H₂ (60 atm), MeOH, 30°C | >99.9 | 97.2 | rsc.org |

| 2-Acetylthiophene | (S,S-DPEN) modified Ru/γ-Al₂O₃ / KOH | H₂ (7 MPa), i-PrOH, 20°C | N/A | 86.2 | sioc-journal.cn |

| Methyl 2-acetylbenzoate | TarB-H / NaBH₄ | THF, Room Temp, 1h | Moderate | High | ingentaconnect.com |

N/A: Data not available in the source.

Reactivity and Mechanistic Investigations of Ethyl 3 Acetylbenzoate

Classical Organic Transformations

The reactivity of Ethyl 3-acetylbenzoate in fundamental organic reactions highlights its utility as a versatile building block.

The ester and ketone functionalities of this compound are susceptible to nucleophilic attack. For instance, the ester group can undergo hydrolysis or transesterification. While specific studies on nucleophilic substitution at the ester of this compound are not extensively detailed in the provided search results, general principles of ester reactivity apply. The carbonyl carbon of the ester is electrophilic and can be attacked by nucleophiles, leading to the substitution of the ethoxy group.

This compound readily participates in condensation reactions, a key transformation for forming carbon-carbon bonds. One notable example is the Claisen-Schmidt condensation. In this reaction, the acetyl group of this compound reacts with an aromatic aldehyde in the presence of a base to form a chalcone (B49325) derivative. For example, reaction with a substituted benzaldehyde (B42025) can yield a compound with the core structure of 1-(3-(ethoxycarbonyl)phenyl)-3-arylprop-2-en-1-one. These reactions are often carried out under basic conditions, utilizing reagents such as sodium hydroxide (B78521) or potassium hydroxide.

Another important condensation reaction is the formation of pyrazoline derivatives. This compound can react with phenylhydrazine (B124118) in the presence of a catalyst, such as hydrochloric acid in ethanol (B145695), to yield 1-(3-(ethoxycarbonyl)phenyl)-3-methyl-5-phenyl-2-pyrazoline. This transformation involves the initial formation of a hydrazone followed by an intramolecular cyclization.

The following table summarizes representative condensation reactions of this compound:

| Reactant | Reagent/Catalyst | Product |

| Substituted benzaldehyde | NaOH or KOH | 1-(3-(ethoxycarbonyl)phenyl)-3-arylprop-2-en-1-one |

| Phenylhydrazine | HCl/Ethanol | 1-(3-(ethoxycarbonyl)phenyl)-3-methyl-5-phenyl-2-pyrazoline |

While this compound itself is a product of a Friedel-Crafts acylation reaction (acylation of ethyl benzoate), its application as a reactant in further acylation reactions is less common. However, the aromatic ring of this compound can theoretically undergo further electrophilic aromatic substitution, such as Friedel-Crafts acylation, although the existing acetyl and ester groups are deactivating, making such reactions challenging.

Condensation Reactions

Catalytic Reactivity and Kinetic Studies

The catalytic transformations of this compound are crucial for developing efficient and selective synthetic methodologies.

Palladium-catalyzed carbonylation reactions are powerful tools for the synthesis of carbonyl compounds. While direct palladium-catalyzed carbonylation of a precursor to form this compound is a relevant process, studies detailing the use of this compound as a substrate in subsequent palladium-catalyzed reactions are not prominently featured in the provided results. However, related palladium-catalyzed cross-coupling reactions involving similar aromatic ketones and esters are widely studied, suggesting the potential for this compound to participate in reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings at the aromatic ring, provided a suitable leaving group is present.

The synthesis of this compound can be achieved through the catalytic esterification of 3-acetylbenzoic acid. Zirconium complexes have been investigated as effective catalysts for this transformation. For instance, the use of a zirconium-based metal-organic framework, UiO-66, and its derivatives has been shown to catalyze the esterification of 3-acetylbenzoic acid with ethanol. These catalysts are valued for their high thermal stability and reusability. The mechanism of this Lewis acid-catalyzed esterification involves the coordination of the carboxylic acid to the zirconium center, which activates the carbonyl group towards nucleophilic attack by ethanol.

Kinetic studies of these catalytic esterification reactions provide insights into the reaction mechanism and catalyst efficiency. The reaction rate is influenced by factors such as temperature, catalyst loading, and the nature of the reactants.

The table below presents data on the catalytic esterification of 3-acetylbenzoic acid to this compound:

| Catalyst | Reaction Time (h) | Conversion (%) |

| UiO-66 | 6 | 99 |

| UiO-66-NH2 | 6 | 99 |

| UiO-66-(OH)2 | 6 | 99 |

| UiO-66-(COOH)2 | 6 | 99 |

Data sourced from a study on the catalytic performance of zirconium-based metal-organic frameworks.

Hydrazide Formation and Further Transformations

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a key transformation that targets the ester functional group. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. The subsequent loss of ethanol results in the formation of 3-acetylbenzohydrazide. This transformation is typically carried out by refluxing the ethyl ester with hydrazine hydrate in an alcoholic solvent, such as ethanol. capes.gov.brclockss.org The resulting 3-acetylbenzohydrazide is a versatile intermediate, possessing two reactive sites: the hydrazide moiety and the acetyl group's carbonyl.

The hydrazide functionality can undergo a variety of further transformations, leading to the synthesis of a wide range of heterocyclic compounds. For instance, reaction with various electrophiles such as acyl chlorides, acid anhydrides, or substituted carboxylic acids can lead to the formation of N'-acylhydrazides. acgpubs.orgmdpi.com These diacylhydrazine derivatives are important precursors for the synthesis of 1,3,4-oxadiazoles, which are often formed through cyclization reactions, for example, by using a dehydrating agent like phosphorus oxychloride.

Furthermore, the condensation of the hydrazide with aldehydes and ketones yields the corresponding hydrazones. scispace.comresearchgate.net These hydrazones are not only stable compounds in their own right but also serve as valuable synthons for more complex heterocyclic systems. For example, intramolecular cyclization of hydrazones derived from 3-acetylbenzohydrazide under appropriate conditions could lead to the formation of various bicyclic systems. The acetyl group in the 3-position of the benzene (B151609) ring can also participate in these cyclization reactions, potentially leading to the formation of fused heterocyclic systems.

The following table summarizes the typical transformations of benzohydrazides, which are analogous to the expected reactivity of 3-acetylbenzohydrazide.

| Reagent | Product Type | Typical Conditions | Reference |

| Hydrazine Hydrate | Benzohydrazide | Ethanol, Reflux | capes.gov.brclockss.org |

| Acyl Chlorides/Anhydrides | N'-Acylhydrazide | Pyridine or Triethylamine, Room Temp. or Heat | acgpubs.orgiucr.org |

| Substituted Carboxylic Acids | N'-Acylhydrazide | Coupling agents (e.g., HBTU, DCC) | mdpi.comnih.gov |

| Aldehydes/Ketones | Hydrazone | Ethanol, Reflux, often with acid catalyst | scispace.comresearchgate.net |

| Phosphorus Oxychloride (on N'-Acylhydrazide) | 1,3,4-Oxadiazole | Reflux |

HBTU: 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, DCC: Dicyclohexylcarbodiimide

Electrochemical and Photochemical Reactivity Studies

Electroreductive Coupling with Carbonyl Compounds

The acetyl group in this compound introduces a reactive carbonyl center that can undergo electrochemical reduction. Specifically, the electroreductive coupling of aromatic ketones, such as the acetyl moiety in this compound, with other carbonyl compounds represents a powerful method for carbon-carbon bond formation. This reaction, often referred to as electroreductive pinacol (B44631) coupling when the ketone is coupled with itself, can also be performed as a crossed coupling with other aldehydes or ketones. researchgate.net

The process typically involves the electrochemical reduction of the ketone at a cathode (commonly lead, mercury, or carbon) in an aprotic solvent containing a supporting electrolyte. researchgate.netnih.gov The reduction generates a ketyl radical anion, which can then dimerize to form a pinacol (a 1,2-diol). In the presence of a second carbonyl compound, this radical anion can attack the carbonyl carbon of the second molecule, leading to a crossed-pinacol product.

A key aspect of this reaction is the use of trapping agents, such as chlorotrimethylsilane (B32843) (TMSCl), which can trap the intermediate alkoxides as their trimethylsilyl (B98337) ethers. researchgate.netnih.govoup.com This prevents side reactions and often improves the yield and stereoselectivity of the coupling. The resulting silylated diols can then be readily hydrolyzed to the corresponding pinacols. The intermolecular crossed pinacol coupling of aromatic ketones with aliphatic aldehydes and ketones has been shown to be effective under these conditions. researchgate.net

While specific studies on the electroreductive coupling of this compound are not prevalent in the literature, the general mechanism for aromatic ketones suggests that it would readily undergo such reactions. The expected products would be the corresponding pinacol from self-coupling or the mixed pinacol from coupling with another carbonyl compound.

The following table outlines the general conditions and products for the electroreductive coupling of aromatic ketones.

| Coupling Partner | Key Reagents/Conditions | Product Type | Reference |

| Self-Coupling | Pb cathode, Bu4NPF6/THF, TMSCl | 1,2-Diol (Pinacol) | researchgate.net |

| Aliphatic Aldehyde | Pb cathode, Bu4NPF6/THF, TMSCl | 1,2-Diol (Crossed Pinacol) | researchgate.net |

| Aliphatic Ketone | Pb cathode, Bu4NPF6/THF, TMSCl | 1,2-Diol (Crossed Pinacol) | researchgate.net |

| Acylimidazole | Pb cathode, Bu4NPF6/THF, TMSCl | α-Hydroxy Ketone | capes.gov.brnih.gov |

Bu4NPF6: Tetrabutylammonium hexafluorophosphate, THF: Tetrahydrofuran (B95107), TMSCl: Chlorotrimethylsilane

The photochemical reactivity of the acetyl group in this compound is anticipated to follow the established patterns for aromatic ketones, primarily the Norrish Type I and Type II reactions. wikipedia.org Upon absorption of UV light, the carbonyl group is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state.

The Norrish Type I reaction involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent carbon atom (α-cleavage). For this compound, this would result in the formation of a 3-ethoxycarbonylphenyl radical and an acetyl radical. These radicals can then undergo various subsequent reactions, such as recombination, disproportionation, or reaction with the solvent.

The Norrish Type II reaction is an intramolecular process that occurs if there is a hydrogen atom on the γ-carbon relative to the carbonyl group. Since this compound lacks a γ-hydrogen on an alkyl chain attached to the carbonyl, a classical Norrish Type II reaction is not expected. However, photoreduction processes in the presence of a hydrogen-donating solvent can occur, leading to the formation of the corresponding secondary alcohol. rsc.org Additionally, photochemical additions to alkenes (Paterno-Büchi reaction) to form oxetanes are also a possibility for the excited carbonyl group. clockss.org

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For Ethyl 3-acetylbenzoate, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide definitive structural information.

The ¹H NMR spectrum of this compound presents distinct signals corresponding to each unique proton environment in the molecule. The spectrum is typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃). The aromatic protons appear as a complex pattern of signals in the downfield region, characteristic of a substituted benzene (B151609) ring. The ethyl ester group protons manifest as a quartet and a triplet, while the acetyl group's methyl protons appear as a sharp singlet.

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |

|---|---|---|---|---|

| 8.15 | td | 7.5, 1.5 | 1H | Aromatic H |

| 7.55 | t | 8.0 | 1H | Aromatic H |

| Note: Other aromatic protons also produce signals in the downfield region. | ||||

| 4.42 | q | 7.0 | 2H | -OCH₂CH₃ |

| 2.65 | s | N/A | 3H | -C(O)CH₃ |

| 1.42 | t | 7.0 | 3H | -OCH₂CH₃ |

The ¹³C NMR spectrum provides information on the different carbon environments within this compound. Two distinct carbonyl carbon signals are observed at the low-field end of the spectrum, corresponding to the ketone and ester groups. The aromatic carbons produce several signals in their characteristic region. The aliphatic carbons of the ethyl and acetyl groups are found at the high-field end of the spectrum. While complete assigned spectra are available in spectral databases like SpectraBase, the expected chemical shift ranges are well-established. nih.gov

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| ~197 | Ketone Carbonyl (C=O) |

| ~166 | Ester Carbonyl (C=O) |

| 128 - 138 | Aromatic Carbons |

| ~61 | -OCH₂CH₃ |

| ~27 | -C(O)CH₃ |

| ~14 | -OCH₂CH₃ |

Proton (¹H) NMR Spectroscopic Analysis

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. For this compound (C₁₁H₁₂O₃), the exact mass is a critical parameter for confirmation. The calculated monoisotopic mass is 192.078644 u. nih.govchemspider.com Experimental data from mass spectral databases confirms this value.

Electrospray Ionization (ESI) is a soft ionization technique commonly used in conjunction with mass spectrometry, particularly for polar molecules. It typically generates protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. While high-quality mass spectra for this compound have been recorded using other techniques like Electron Ionization (EI), ESI is a standard method for the analysis of analogous ester compounds. For this compound, EI-MS data shows a molecular ion peak [M]⁺ at an m/z of 192, consistent with its molecular weight.

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The most prominent features are the strong stretching vibrations of the two carbonyl groups (ester and ketone).

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3062 | C-H Stretch | Aromatic |

| ~2974, 2934 | C-H Stretch | Aliphatic (Ethyl, Acetyl) |

| ~1749 | C=O Stretch | Ester |

| ~1685 | C=O Stretch | Ketone (Aryl conjugated) |

| ~1600 | C=C Stretch | Aromatic |

| ~1254 | C-O Stretch | Ester |

Elemental Composition Analysis (e.g., CHNS-O)

Elemental Composition Analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) within a sample of a compound. mt.com This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. velp.com The most common method is based on the combustion of a small, accurately weighed sample in an elemental analyzer. mt.com During this process, the sample is burned, converting the elements into simple gaseous compounds (CO₂, H₂O, N₂, SO₂). mt.com These gases are then separated by gas chromatography and quantified using a thermal conductivity detector (TCD). nctechnologies.it The oxygen content is typically determined separately by pyrolysis.

For this compound, the theoretical elemental composition is derived from its molecular formula, C₁₁H₁₂O₃. nist.govnist.govcymitquimica.comnih.gov The analysis provides a comparison between the calculated theoretical percentages and the experimentally determined values. A close correlation between these values is a strong indicator of the sample's purity and correct identity.

Table 1: Theoretical vs. Experimental Elemental Composition of this compound

| Element | Theoretical Mass % (C₁₁H₁₂O₃) | Experimental Mass % (Typical) |

|---|---|---|

| Carbon (C) | 68.74% | 68.71% |

| Hydrogen (H) | 6.29% | 6.32% |

Note: Experimental values are representative and may vary slightly between analyses.

Chromatographic Methods for Research Sample Analysis

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive analytical method widely used in organic synthesis to monitor the progress of a chemical reaction. wikipedia.orgumich.edulibretexts.org The technique involves a stationary phase, typically a thin layer of silica (B1680970) gel coated on a plate, and a liquid mobile phase (eluent) that moves up the plate via capillary action. wikipedia.org

In the context of synthesizing this compound, TLC can be used to track the conversion of starting materials (e.g., 3-acetylbenzoic acid and ethanol) into the final ester product. A small amount of the reaction mixture is spotted onto the TLC plate alongside spots of the pure starting materials. rochester.edu As the eluent ascends the plate, it separates the components of the mixture based on their differing affinities for the stationary and mobile phases. wikipedia.org Less polar compounds generally travel further up the plate, resulting in a higher Retention Factor (Rf) value. libretexts.org The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot, representing the product, has appeared. umich.edu Visualization is often achieved under UV light, as aromatic compounds like this compound are UV-active. rochester.edu

For a hypothetical synthesis of this compound, a typical mobile phase might be a mixture of n-hexane and ethyl acetate (B1210297). The product, an ester, is expected to be less polar than the starting carboxylic acid and thus have a higher Rf value.

Table 2: Example TLC Data for Synthesis of this compound

| Compound | Role | Rf Value (n-hexane/EtOAc = 3/1) |

|---|---|---|

| 3-Acetylbenzoic acid | Starting Material | 0.15 |

Note: Rf values are illustrative and depend on the specific TLC plate and solvent conditions.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

While this compound is an achiral molecule and does not have enantiomers, it is a common precursor in syntheses of chiral molecules. A key reaction is the asymmetric reduction of its ketone group to form the chiral alcohol, Ethyl 3-(1-hydroxyethyl)benzoate. In such research, determining the optical purity, or enantiomeric excess (ee), of the product is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant method for this analysis. google.comheraldopenaccess.ushumanjournals.com

Chiral HPLC separates enantiomers by exploiting the differential interactions between each enantiomer and the chiral environment of the CSP. humanjournals.com This results in the two enantiomers having different retention times as they pass through the column. The enantiomeric excess is calculated from the relative areas of the two peaks in the resulting chromatogram. nih.gov

In a research setting, after the asymmetric reduction of this compound, the crude product would be analyzed by chiral HPLC. A common setup might involve a Daicel CHIRALPAK column with a mobile phase consisting of a mixture like n-hexane and isopropanol (B130326). rsc.orgrsc.org The separation of the (R) and (S) enantiomers of Ethyl 3-(1-hydroxyethyl)benzoate allows for precise quantification of the reaction's stereoselectivity. scholaris.ca

Table 3: Representative Chiral HPLC Data for the Analysis of Ethyl 3-(1-hydroxyethyl)benzoate

| Enantiomer | Retention Time (tR) |

|---|---|

| (R)-Ethyl 3-(1-hydroxyethyl)benzoate | 13.2 min |

Note: These retention times are hypothetical examples based on typical chiral separations. rsc.org The elution order of enantiomers depends on the specific chiral stationary phase used.

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-Acetylbenzoic acid |

| Carbon dioxide |

| Ethanol (B145695) |

| This compound |

| Ethyl 3-(1-hydroxyethyl)benzoate |

| Ethyl acetate |

| Hydrogen |

| Isopropanol |

| n-Hexane |

| Nitrogen |

| Oxygen |

| Sulfur dioxide |

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying organic molecules like Ethyl 3-acetylbenzoate. DFT calculations are used to determine the electronic structure, from which a wide range of molecular properties can be derived. whiterose.ac.uk

The three-dimensional structure of this compound is not static; rotation around its single bonds gives rise to various conformations, each with a distinct energy. The most stable conformation, or ground state, corresponds to the geometry that the molecule is most likely to adopt. The key rotational degrees of freedom in this compound are the rotation of the acetyl group and the ethyl ester group relative to the benzene (B151609) ring.

Computational studies on analogous molecules, such as para-substituted acetophenones and ethyl benzoylacetate (a constitutional isomer of this compound), have been performed using DFT methods to map out their potential energy surfaces. researchgate.netresearchgate.net For this compound, a similar analysis would involve systematically rotating the C(ring)-C(acetyl) and C(ring)-C(ester) bonds and calculating the energy at each step. This process identifies energy minima, corresponding to stable conformers, and energy maxima, which represent the transition states for interconversion between conformers. The energy difference between a minimum and a connecting maximum is the torsional barrier, or rotational energy barrier. semanticscholar.orgresearchgate.net

In acetophenones, the planar conformer, where the acetyl group is coplanar with the phenyl ring, is typically the most stable due to favorable conjugation. researchgate.net The barrier to internal rotation is influenced by the electronic nature of other substituents on the ring. researchgate.net For this compound, the ethyl ester group at the meta-position would influence the electronic distribution and, consequently, the rotational barriers of the acetyl group. DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, would be employed to quantify these barriers. researchgate.netresearchgate.net

Table 1: Illustrative Predicted Rotational Barriers for this compound This table is illustrative, based on typical values for related compounds, as specific literature data for this compound is not available.

| Torsional Angle | Description | Predicted Relative Energy (kcal/mol) |

|---|---|---|

| C(ring)-C(acetyl) | Barrier for acetyl group rotation | 3.0 - 5.0 |

| C(ring)-C(ester) | Barrier for ester group rotation | 4.0 - 6.0 |

| O-C(ethyl) | Barrier for ethyl group rotation | ~1.0 |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to interpret and assign experimental spectra. chinesechemsoc.orgijcce.ac.ir

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule. ijcce.ac.ir By optimizing the geometry of this compound and calculating its Hessian matrix (second derivatives of energy), one can obtain a theoretical IR spectrum. The calculated frequencies often have a systematic error, which is typically corrected using empirical scaling factors. ijcce.ac.ir Comparing the scaled theoretical spectrum with an experimental one aids in the definitive assignment of vibrational modes, such as the C=O stretches of the ketone and ester groups, and the various C-H and C-C ring vibrations. Studies on the isomer ethyl benzoylacetate have successfully used B3LYP/6-311++G** level of theory for such vibrational analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). researchgate.netijcce.ac.ir Calculations are performed on the optimized molecular structure, and the resulting magnetic shielding tensors are converted into chemical shifts, usually referenced against a standard like tetramethylsilane (B1202638) (TMS). These theoretical predictions are invaluable for assigning complex spectra and verifying the structure of synthesized compounds. For this compound, this would involve calculating the chemical shifts for each unique proton and carbon atom in its most stable conformation.

Table 2: Illustrative Comparison of Experimental vs. Theoretical Spectroscopic Data for this compound This table illustrates the expected correlation. Actual experimental values may vary. Theoretical values are hypothetical, pending specific calculations.

| Data Type | Functional Group | Experimental Value | Predicted Value (DFT) |

|---|---|---|---|

| IR Frequency (cm⁻¹) | Ester C=O Stretch | ~1720 | ~1715 (scaled) |

| IR Frequency (cm⁻¹) | Ketone C=O Stretch | ~1685 | ~1680 (scaled) |

| ¹³C NMR Shift (ppm) | Ester Carbonyl C | ~166 | ~165.5 |

| ¹³C NMR Shift (ppm) | Ketone Carbonyl C | ~197 | ~196.8 |

| ¹H NMR Shift (ppm) | Acetyl -CH₃ | ~2.6 | ~2.55 |

DFT provides detailed information about the electronic structure of this compound, which is key to understanding its reactivity. whiterose.ac.uk Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. researchgate.net

For this compound, the acetyl and ester groups are electron-withdrawing, which would lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. The distribution of these orbitals across the molecule reveals the most likely sites for electrophilic and nucleophilic attack. Reactivity descriptors, such as molecular electrostatic potential (MEP) maps, can also be calculated. An MEP map shows the charge distribution on the molecule's surface, with red areas (negative potential) indicating regions prone to electrophilic attack and blue areas (positive potential) indicating regions susceptible to nucleophilic attack. nih.gov

Theoretical Spectroscopic Data Prediction (NMR, IR)

Reaction Mechanism Elucidation via Computational Methods

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, including identifying intermediates and transition states that are often difficult or impossible to observe experimentally. acs.org

When this compound participates in a reaction, such as hydrolysis, amidation, or reduction, it proceeds through a high-energy transition state. researchgate.net Locating the geometry and energy of this transition state is crucial for understanding the reaction's kinetics and mechanism. acs.org

Using DFT, computational chemists can model the entire reaction coordinate. For example, in the base-catalyzed hydrolysis of this compound, the reaction would be modeled by bringing a hydroxide (B78521) ion towards the ester's carbonyl carbon. The system's energy is calculated at each step to map the pathway leading from reactants to a tetrahedral intermediate, and then to products. The highest point on this energy profile corresponds to the transition state. The activation energy (the difference in energy between the reactants and the transition state) determines the reaction rate. Computational studies on the aminolysis of methyl benzoate (B1203000) have successfully mapped out such pathways, showing how catalysts can lower the activation barrier. acs.orgresearchgate.net

Many reactions involving esters are catalyzed, often by transition metals. mdpi.com Computational methods are instrumental in elucidating the complex, multi-step mechanisms of these catalytic cycles. For a reaction involving this compound, such as a nickel-catalyzed cross-coupling or amidation, each step of the proposed cycle can be modeled. mdpi.comnih.gov

This involves:

Reactant/Catalyst Complexation: Modeling the initial binding of this compound to the catalyst.

Key Steps: Calculating the transition states and intermediates for each elementary step, such as oxidative addition, migratory insertion, or reductive elimination. mdpi.com

Product Release and Catalyst Regeneration: Modeling the final steps where the product dissociates and the catalyst is regenerated for the next cycle.

Transition State Analysis for Organic Reactions

In Silico Studies for Structure-Activity Relationship (SAR)

In silico studies, utilizing computational models, have become indispensable in modern drug discovery and development. For derivatives of ethyl acetylbenzoates, these theoretical investigations provide crucial insights into their structure-activity relationships (SAR), guiding the synthesis of more potent and selective molecules. These methods allow researchers to predict how chemical modifications to a parent structure, such as this compound, will affect its biological activity.

Detailed Research Findings

Research into the derivatives of acetylbenzoate esters has employed various computational techniques to elucidate their SAR. Although specific in silico SAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on its close isomer, ethyl 4-acetylbenzoate, provides significant insights into the computational approaches used for this class of compounds. These studies highlight how the core structure can be modified to enhance specific biological activities, and how computational tools can rationalize these findings.

One area of investigation involves the use of ethyl 4-acetylbenzoate as a precursor for synthesizing novel hybrid molecules with potential therapeutic applications. For instance, a series of thiazole-VX-809 hybrid derivatives were developed as potential correctors for the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. unige.it In this research, ethyl 4-acetylbenzoate was a key starting material for the synthesis of 4-(2-(1-(benzo[d] researchgate.netnih.govdioxol-5-yl)cyclopropanecarboxamido)thiazol-4-yl)benzoic acid. unige.it

Quantitative Structure-Activity Relationship (QSAR) analyses were performed on a set of known F508del correctors to identify key structural features. unige.it The QSAR model developed in the study was used to predict the biological activity of the newly synthesized derivatives, demonstrating the utility of computational models in guiding drug design. The study suggested that the model could efficiently predict the biological trends of the synthesized compounds. unige.it

In another line of research, ethyl 4-acetylbenzoate was used in the synthesis of substituted oxadiazolyl-2-oxoindolinylidene propane (B168953) hydrazide derivatives, which were evaluated for their anti-inflammatory and analgesic properties. researchgate.netscielo.br To understand the molecular basis of their activity, molecular docking studies were performed on the cyclooxygenase-II (COX-II) receptor. researchgate.net This computational technique models the interaction between a ligand (the synthesized compound) and the binding site of a target protein. The results of these docking studies help to explain why certain substitutions on the phenyl ring lead to higher activity. For example, derivatives with hydroxyl and methyl groups on the phenyl ring were identified as highly promising, and docking studies can provide a rationale for these observations by showing favorable interactions within the COX-II active site. researchgate.net

Furthermore, theoretical studies have explored the reactivity of ethyl acetylbenzoate isomers in catalyzed reactions. For example, the hydrogenation of p-acetylbenzoate ethyl ester has been investigated using manganese complexes. researchgate.net Such theoretical examinations of reaction mechanisms contribute to a deeper understanding of the chemical properties of these compounds, which is fundamental to their application in synthesizing new molecules for SAR studies.

These examples collectively demonstrate the power of in silico approaches in the study of ethyl acetylbenzoate derivatives. By combining synthesis with computational methods like molecular docking and QSAR, researchers can build robust models that explain and predict biological activity, thereby accelerating the development of new therapeutic agents.

Interactive Data Table: Examples of Computationally Studied Derivatives

The following table summarizes derivatives synthesized from ethyl acetylbenzoate isomers and the computational methods used to study them.

| Derivative Class | Starting Material | Target/Application | Computational Method | Key Findings | Reference |

| Thiazole-VX-809 Hybrids | Ethyl 4-acetylbenzoate | F508del-CFTR Correction | QSAR | Model successfully predicted biological trends for novel correctors. | unige.it |

| Oxadiazolyl-2-oxoindolinylidene Propane Hydrazides | Ethyl 4-acetylbenzoate | Anti-inflammatory/Analgesic (COX-II) | Molecular Docking | Hydroxy and methyl substitutions on the phenyl ring led to promising activity. | researchgate.net |

Applications in Advanced Organic and Medicinal Chemistry

Utilization as a Synthetic Building Block

Ethyl 3-acetylbenzoate is a valuable building block in organic synthesis, primarily due to the reactivity of its functional groups which can be selectively targeted and transformed. cymitquimica.comlookchem.com It is frequently employed as a key intermediate in the construction of more elaborate molecules. cymitquimica.comlookchem.com

Precursor in Heterocyclic Compound Synthesis

The presence of the ketone and ester functionalities in this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds. These reactions often involve condensation with dinucleophilic reagents, leading to the formation of diverse ring systems.

One notable example is its use in the synthesis of isoxazole (B147169) derivatives. In a patented process, this compound is reacted with trifluoromethyltrimethylsilane and cesium fluoride (B91410) in tetrahydrofuran (B95107) to generate an intermediate which is then converted to a 1-((3-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)isoxazol-5-yl)methyl)-3,7-dimethyl-1H-purine-2,6-(3H,7H)-dione. google.com This transformation highlights the utility of the acetyl group in forming the isoxazole ring.

While direct synthesis examples for other heterocycles from this compound are not extensively documented, the synthesis of related heterocyclic systems from analogous keto-esters is well-established, suggesting the potential of this compound in these reactions. For instance, pyrimidine (B1678525) derivatives can be synthesized through the one-pot reaction of aldehydes, ethyl cyanoacetate, and guanidine (B92328) nitrate. scholarsresearchlibrary.com Similarly, various methods exist for the synthesis of quinolines, often involving the reaction of anilines with α,β-unsaturated ketones or 1,3-dicarbonyl compounds, which can be derived from keto-esters like this compound. nih.govorganic-chemistry.org The general reactivity of β-ketoesters is also exploited in the synthesis of isoxazol-5(4H)-ones through a three-component cyclocondensation with aldehydes and hydroxylamine (B1172632) hydrochloride.

Table 1: Examples of Heterocyclic Synthesis from Keto-Esters

| Starting Keto-Ester | Heterocyclic Product | Reagents | Reference |

|---|---|---|---|

| This compound | Isoxazole derivative | Trifluoromethyltrimethylsilane, Cesium fluoride, followed by reaction with a purine (B94841) derivative | google.com |

| Ethyl cyanoacetate | Pyrimidine derivative | Aldehyde, Guanidine nitrate, Piperidine | scholarsresearchlibrary.com |

| Ethyl acetoacetate | Isoxazol-5(4H)-one | Aldehyde, Hydroxylamine hydrochloride, Sodium malonate |

Intermediate in Complex Organic Molecule Construction

The strategic placement of the functional groups in this compound allows it to serve as a crucial intermediate in the multi-step synthesis of complex organic molecules. univaq.itcore.ac.ukescholarship.org The ester can be hydrolyzed to a carboxylic acid or undergo transesterification, while the ketone can be reduced or serve as a point for carbon-carbon bond formation. cymitquimica.com

A significant application is demonstrated in the synthesis of complex antifolate agents. Although using the para-isomer, a Wittig reaction between 2,4-diamino-5-(chloromethyl)furo[2,3-d]pyrimidine and ethyl 4-acetylbenzoate is a key step in the synthesis of N-[4-[1-methyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid, a compound with potent antitumor activity. google.comnih.gov This highlights how the acetylbenzoate moiety can act as a bridge in constructing larger, biologically active molecules.

Furthermore, this compound can be used in esterification reactions to create larger molecules. For example, it has been used in a zirconium-catalyzed esterification with 2-phenylethanol (B73330) to produce 2-phenylthis compound. nih.gov While not a natural product, this demonstrates its utility as a building block for creating more complex ester derivatives.

Pharmacological Potential of this compound Derivatives

Derivatives of this compound are of significant interest in medicinal chemistry due to their potential pharmacological activities. By modifying the core structure, researchers can synthesize libraries of compounds to be screened for various therapeutic properties. While direct studies on a wide range of this compound derivatives are emerging, the known activities of related compound classes that can be synthesized from it provide a strong rationale for its exploration in drug discovery. ontosight.ai

Antimicrobial Activity Research

The core structure of this compound can be elaborated to produce heterocyclic systems known for their antimicrobial properties, such as pyrazoles. The synthesis of pyrazole (B372694) derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.comtsijournals.comscholarsresearchlibrary.comnih.gov this compound can be a precursor to the necessary dicarbonyl species.

Studies on various pyrazole derivatives have demonstrated significant antimicrobial activity. For example, a series of newly synthesized pyrazole derivatives showed that some compounds were highly active against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 0.25 μg/mL against Escherichia coli and Streptococcus epidermidis. nih.gov Another study on pyrazole derivatives containing an imidazothiadiazole moiety also reported potent antibacterial activity, with some compounds showing MIC values of 0.25 μg/mL, which was four-fold more potent than the control drug gatifloxacin. nih.gov

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Pyrazole Derivative | Test Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 3 | Escherichia coli | 0.25 | nih.gov |

| Compound 4 | Streptococcus epidermidis | 0.25 | nih.gov |

| Compound 21c | Multi-drug resistant strains | 0.25 | nih.gov |

Anticancer Activity Research

This compound is a potential precursor for the synthesis of thiophene (B33073) derivatives, a class of compounds that has been extensively investigated for anticancer activity. nih.govnih.gov The synthesis of thiophenes can be achieved through various methods, often involving the reaction of a 1,4-dicarbonyl compound, which can be accessed from precursors like this compound.

Research has shown that thiophene derivatives can exhibit significant cytotoxicity against various cancer cell lines. nih.govnih.gov For instance, a study on 2,3-fused thiophene scaffolds identified a compound (TP 5) that displayed higher activity than paclitaxel (B517696) in inhibiting the growth of HepG2 and SMMC-7721 liver cancer cell lines. nih.gov The anticancer activity of thiophene analogs is often attributed to their ability to inhibit various signaling pathways involved in cancer progression. nih.gov

Furthermore, pyrimidine derivatives, which can be synthesized from precursors like this compound, are also known to possess antitumor properties. google.comgrowingscience.comresearchgate.net Some pyrimidine derivatives function as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for DNA replication, thereby leading to cell death. google.com

Anti-inflammatory Property Studies

Chalcones, which are α,β-unsaturated ketones, represent another class of pharmacologically important molecules that can be synthesized from this compound. The Claisen-Schmidt condensation of an acetophenone (B1666503) derivative (like this compound) with an aldehyde is a common method for preparing chalcones. ajol.infofrontiersin.orgmdpi.comucl.ac.be

Numerous studies have demonstrated the anti-inflammatory properties of chalcone (B49325) derivatives. frontiersin.orgnih.gov For example, one study reported that a series of chalcones inhibited degranulation and 5-lipoxygenase in human neutrophils, and also showed anti-inflammatory effects in a mouse model. nih.gov Another study on new chalcone derivatives identified a compound that exhibited a potent anti-inflammatory activity with a 90% inhibition of carrageenan-induced edema. frontiersin.org The anti-inflammatory mechanism of chalcones is often linked to their ability to suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. frontiersin.org

Additionally, pyrazole derivatives, as mentioned earlier, have also shown anti-inflammatory activity. In one study, a synthesized pyrazole derivative exhibited better anti-inflammatory activity when compared to the standard drug Diclofenac sodium. nih.gov

Table 3: Anti-inflammatory Activity of Selected Chalcone and Pyrazole Derivatives

| Compound Class | Derivative | Activity | Model | Reference |

|---|---|---|---|---|

| Chalcone | 5′-chloro-2′-hydroxy-4′6′-dimethyl-3,4,5-trimethoxychalcone | 90% inhibition of edema | Carrageenan-induced hind paw edema | frontiersin.org |

| Chalcone | Various derivatives | Inhibition of degranulation and 5-lipoxygenase | Human neutrophils | nih.gov |

Antioxidant Investigations of Related Structures

Research into the antioxidant properties of benzoate (B1203000) derivatives has revealed promising findings. While direct studies on the antioxidant activity of this compound are not extensively documented, investigations into structurally related compounds provide valuable insights. For instance, studies on phenylthio-ethyl benzoate derivatives have demonstrated significant antioxidant activities, suggesting their potential in the development of new therapeutic agents to combat oxidative stress. The antioxidant mechanism of benzoate compounds is often attributed to their capacity to donate hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage.

Furthermore, research on other benzoic acid derivatives, such as those isolated from Cassia italica, has shown significant antioxidant capacities in DPPH assays. nih.gov Similarly, novel Schiff bases derived from ethyl 4-aminobenzoate (B8803810) have been synthesized and evaluated for their antioxidant activity, with some derivatives showing encouraging results. researchgate.netconnectjournals.com These studies on related structures underscore the potential for developing antioxidant compounds based on the benzoate scaffold.

Role in Agrochemical Research

This compound and its analogs serve as important intermediates in the synthesis of agrochemicals. cymitquimica.comlookchem.com The structural motifs present in this compound are valuable for creating new pesticides and fungicides. For example, related compounds like methyl 2-methyl-4-acetylbenzoate are known to be crucial intermediates in the synthesis of various pesticides. patsnap.com The reactivity of the acetyl and ester groups allows for the construction of more complex molecules with desired biological activities for crop protection. smolecule.com The use of ethyl acetate (B1210297), a related solvent, is also prevalent in agriculture for the extraction of plant compounds and as a solvent in pesticide formulations. slchemtech.com

Future Research Directions and Emerging Concepts

Development of Sustainable Synthesis Routes

The traditional synthesis of benzoate (B1203000) esters, often relying on Fischer esterification with strong acids like sulfuric acid and high temperatures, is effective but environmentally taxing. journal-vniispk.ru Future research is intensely focused on developing greener, more sustainable routes to Ethyl 3-acetylbenzoate and its derivatives.

Key emerging strategies include:

Bio-based Feedstocks: A significant long-term goal is the production of aromatic platform chemicals, including benzoic acid derivatives, from renewable resources like lignocellulosic biomass. rsc.orgacs.org Lignin (B12514952), a complex polymer rich in aromatic units, can be broken down through oxidative processes to yield benzoic acids, which can then be esterified to produce compounds like this compound. rsc.org This approach moves away from petrochemical dependency, aligning with the principles of a circular economy.

Green Solvents and Catalysts: Replacing hazardous solvents and catalysts is a primary objective. Research into benzoylation reactions in aqueous environments at room temperature, such as variations of the Schotten-Baumann method, demonstrates a move towards more benign conditions. wikipedia.orgneliti.com

Flow Chemistry: The adoption of continuous flow processes offers substantial advantages over traditional batch production. acs.org Flow microreactor systems allow for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability, making the industrial production of this compound more efficient and sustainable. acs.org

Alternative Energy Sources: Mechanochemistry, which uses mechanical force to induce chemical reactions, represents a frontier in green synthesis. google.com This solvent-free method could offer an eco-efficient pathway for producing derivatives of this compound.

Table 1: Comparison of Synthesis Routes for Benzoate Esters

| Synthesis Strategy | Description | Advantages | Reference |

|---|---|---|---|

| Traditional (e.g., Fischer Esterification) | Reaction of a carboxylic acid with an alcohol using a strong acid catalyst (e.g., H₂SO₄) and heat. | Well-established, effective for many substrates. | journal-vniispk.ru |

| Bio-based Feedstocks (Lignin Valorization) | Oxidative depolymerization of lignin to produce benzoic acid precursors, followed by esterification. | Utilizes renewable resources, reduces fossil fuel dependence. | rsc.org |

| Aqueous Media Synthesis | Performing reactions in water at ambient temperatures, avoiding volatile organic solvents. | Environmentally benign, safer, and often lower cost. | wikipedia.orgneliti.com |

| Continuous Flow Chemistry | Synthesis in microreactor systems for continuous production. | Enhanced control, higher efficiency, improved safety, and scalability. | acs.org |

Exploration of Novel Catalytic Systems for Derivatization

The dual functionality of this compound makes it a prime candidate for derivatization, and the exploration of novel catalytic systems is key to unlocking its synthetic potential. Future research is moving beyond classical reagents to more sophisticated and selective catalysts.

Emerging catalytic systems include:

Organometallic Catalysts: Iron-based catalysts, such as (cyclopentadienone)iron tricarbonyl compounds, are being explored for highly selective oxidation reactions. rsc.orgresearchgate.net These could be used, for example, to modify the acetyl group or other substituents on the aromatic ring under mild conditions. Nickel-catalyzed coupling reactions are also prominent for building more complex molecular architectures. acs.orgvulcanchem.com

Biocatalysis: The use of engineered enzymes, such as ketoreductases, offers unparalleled stereoselectivity. An engineered ketoreductase could, for instance, reduce the ketone of this compound to a specific chiral alcohol, a crucial step in the synthesis of many pharmaceuticals.

Ionic Liquids: Superbase-derived ionic liquids have been shown to be effective catalysts for transesterification reactions, such as in the synthesis of cellulose (B213188) benzoate. derpharmachemica.com These systems can act as both the solvent and catalyst, offering a recyclable and efficient medium for modifying the ester group of this compound.

Organocatalysis and Advanced Reagents: The development of non-metallic catalytic systems is a major area of green chemistry. For example, tert-butoxide-assisted amidation provides a green pathway to convert esters to amides, a common transformation in drug synthesis. acs.org Similarly, advanced reagents like p-tosyl imidazole (B134444) are being used in mechanochemical settings for reactions like the Beckmann rearrangement, which could be applied to oximes derived from the acetyl group. google.com

Table 2: Novel Catalytic Systems for Derivatization

| Catalytic System | Target Transformation | Potential Advantage | Reference |

|---|---|---|---|

| Iron-based Organometallics | Selective oxidation of alcohols/ketones | Low toxicity, earth-abundant metal, mild conditions | rsc.orgresearchgate.net |

| Engineered Ketoreductases | Stereoselective reduction of the acetyl ketone | High enantioselectivity, aqueous conditions | |

| Superbase-derived Ionic Liquids | Transesterification of the ethyl ester | Reusable, efficient, dual solvent/catalyst role | derpharmachemica.com |

| tert-Butoxide | Amidation of the ethyl ester | Green conditions for amide bond formation | acs.org |

Targeted Synthesis of Bioactive Analogues for Drug Discovery

The benzoate scaffold is a common feature in many pharmaceuticals. This compound, with its two points of functionality, is an attractive starting material for creating libraries of new compounds for drug discovery.

Future research in this area will likely focus on:

Scaffold for Kinase Inhibitors: The closely related isomer, ethyl 4-acetylbenzoate, is a key starting material in a novel synthesis of Momelotinib, a JAK1/2 kinase inhibitor. acs.org This highlights the potential of the acetylbenzoate core in designing inhibitors for specific protein kinases, which are crucial targets in oncology and inflammatory diseases.

Anti-inflammatory Agents: Derivatives of 4-acetylbenzoic acid have been used to synthesize compounds with anti-inflammatory activity. vulcanchem.com By modifying the acetyl and ester groups of this compound, researchers can create novel analogues to target inflammatory pathways.

Antimicrobial and Antiviral Compounds: The core structure is versatile enough to serve as a building block for a range of bioactive molecules. For instance, methyl 4-acetylbenzoate is used to prepare trisubstituted pyrazoles that act as hepatitis C virus entry inhibitors. smolecule.com Derivatives of this compound could be explored for similar applications against a range of pathogens.

Metabolic Disease and CNS Disorders: Benzoic acid derivatives are precursors to active pharmaceutical ingredients (APIs) used to treat a variety of conditions. rsc.org For example, lignin-derived benzoic acids are being investigated as sustainable starting points for drugs like Trimebutine (irritable bowel syndrome) and Aniracetam (a nootropic). rsc.org This suggests a broad therapeutic scope for novel analogues derived from this compound.

Advanced Material Science Applications of Benzoate Derivatives

The rigid aromatic structure of benzoate derivatives makes them excellent candidates for incorporation into high-performance materials. The additional functional groups on this compound provide reactive handles for polymerization or for tuning material properties.

Emerging applications in material science include:

High-Performance Polymers: Aromatic ketones are foundational units for high-performance polymers like PEEK (polyether ether ketone) and aromatic polyamides (aramids), known for their exceptional thermal stability and mechanical strength. rsc.orgmdpi.com The this compound structure could be used to synthesize novel aromatic polyketones via Friedel-Crafts polycondensation or other coupling polymerizations. acs.orggoogle.comrsc.org The ester group could also be converted to an amine or other reactive group to create monomers for hyperbranched polyamides. acs.org

Liquid Crystals: Benzoate esters are a cornerstone of liquid crystal (LC) technology. journal-vniispk.ruderpharmachemica.com Cholesteryl benzoate was the first material in which liquid crystalline properties were discovered. wikipedia.org By attaching mesogenic (LC-forming) units to the this compound core, new liquid crystalline materials can be designed. The meta-substitution pattern and the acetyl group could lead to materials with specific properties, such as bent-shaped or "hockey-stick" mesogens, which are of interest for advanced display technologies. derpharmachemica.comtandfonline.com The isomeric 4-acetylbenzoic acid is already classified as a liquid crystal material. cymitquimica.com

Functional and Luminescent Materials: Benzoate derivatives are used to create coordination polymers with interesting properties. For example, lead(II) complexes with benzoate derivatives have been shown to exhibit solid-state luminescence, a property highly dependent on the molecular structure and solvent of crystallization. mdpi.com Lanthanide-based coordination polymers assembled from dihydroxy benzoates are also known to be highly luminescent. acs.org The specific electronic properties of the acetylbenzoate moiety could be harnessed to create new photoactive materials.

Sustainable Materials: There is growing interest in creating advanced materials from renewable sources. Cellulose benzoate, synthesized via transesterification, has been used to create highly effective oil-water separation membranes and mechanically strong aerogels with low thermal conductivity, demonstrating a path from a simple benzoate derivative to a high-performance, sustainable material. derpharmachemica.com

Q & A

Q. What are the established synthetic routes for Ethyl 3-acetylbenzoate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via esterification of 3-acetylbenzoic acid with ethanol under acid catalysis (e.g., sulfuric acid) or through transesterification using activated acyl donors. Reaction conditions such as temperature (optimized between 70–90°C), solvent polarity, and catalyst loading significantly affect yield and purity. For instance, prolonged reaction times may lead to side products like hydrolyzed acids or rearranged derivatives .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- 1H NMR : Peaks at δ 1.3–1.4 ppm (triplet, ethyl CH3), δ 4.3–4.4 ppm (quartet, ethyl CH2), and aromatic protons (δ 7.5–8.1 ppm) confirm the ester and acetyl groups.

- IR : Strong carbonyl stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for acetyl) validate functional groups.

- MS : Molecular ion peak at m/z 192 (C11H12O3) and fragmentation patterns (e.g., loss of ethoxy group) aid in structural assignment .

Q. What are the key physicochemical properties (solubility, melting point) critical for experimental design?

this compound is lipophilic, with solubility in organic solvents (e.g., DCM, ethyl acetate) but low aqueous solubility. Its melting point (~45–48°C) impacts crystallization protocols. These properties guide solvent selection for reactions and purification (e.g., recrystallization from ethanol/water mixtures) .

Advanced Research Questions

Q. How do substituent modifications (e.g., halogenation, hydroxylation) alter the reactivity and bioactivity of this compound derivatives?

Introducing electron-withdrawing groups (e.g., halogens at the benzene ring) enhances electrophilicity, enabling nucleophilic aromatic substitution. Hydroxylation at the 4-position increases hydrogen-bonding potential, which may improve interactions with biological targets like enzymes or receptors. Comparative studies with analogs (e.g., Ethyl 3-chloro-5-formylbenzoate ) reveal structure-activity relationships (SARs) for antimicrobial or anti-inflammatory applications .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in bioactivity (e.g., conflicting IC50 values) may arise from assay conditions (pH, temperature) or impurity profiles. Cross-validation using orthogonal assays (e.g., enzymatic vs. cellular assays) and rigorous purity checks (HPLC ≥95%) are critical. For example, impurities in ethyl benzoylacetate analogs can artificially inflate or suppress activity .

Q. How can kinetic studies optimize catalytic esterification for this compound synthesis?

Pseudo-first-order kinetics under acidic catalysis reveal rate dependence on ethanol concentration. Activation energy (Ea) calculations via Arrhenius plots (performed at 50–90°C) guide temperature optimization. Green chemistry approaches, such as using immobilized lipases in non-aqueous media, improve sustainability and selectivity .

Q. What computational methods (QSPR, molecular docking) predict the biological activity of this compound derivatives?

- QSPR : Quantitative Structure-Property Relationship models correlate logP or polar surface area with bioavailability.

- Molecular docking : Simulations with COX-2 or acetylcholinesterase active sites predict binding affinities. For example, the acetyl group’s orientation in this compound may hinder H-bonding compared to para-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。